molecular formula C18H19FN2O2 B5866012 (2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5866012
M. Wt: 314.4 g/mol
InChI Key: FCUACHRHYPPFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further connected to a methanone group. The combination of these functional groups imparts specific chemical properties and biological activities to the compound.

Scientific Research Applications

Radiolabeled Antagonist for Neurotransmission Studies

1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine, known as [18F]p-MPPF, is utilized in positron emission tomography (PET) studies. As a 5-HT1A antagonist, it aids in researching serotonergic neurotransmission, including assessments in animals (rats, cats, monkeys) and humans, contributing to our understanding of neurological processes and disorders (Plenevaux et al., 2000).

Crystallography and Supramolecular Chemistry

This compound also plays a role in crystallography and supramolecular chemistry. Research demonstrates how variants of 1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine form different hydrogen-bonded assemblies, ranging from one-dimensional to three-dimensional structures. This is vital for understanding molecular interactions and design in materials science (Chinthal et al., 2021).

Drug Development and Biological Activity

In the context of drug development, this compound has been incorporated into various pharmacological agents. Studies have shown its utility in synthesizing compounds with potential antipsychotic properties, with implications for treating mental health disorders (Raviña et al., 2000). Additionally, research into its analogs has revealed bioactivities like antibacterial and anthelmintic properties, contributing to the development of new therapeutic agents (Sanjeevarayappa et al., 2015).

Neurochemistry and Imaging

The compound's role in neurochemistry is further emphasized in its use for synthesizing radioligands like [18F]NNC 12-0817 and [18F]NNC 12-0818, which target the dopamine transporter. This is crucial for studying dopaminergic pathways in the brain, with implications for understanding and treating neurological disorders (Müller et al., 1995).

Fluorescent Ligands for Receptor Visualization

Furthermore, derivatives of 1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine have been synthesized as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These compounds enable visualization of receptor distribution and function in living cells, enhancing our understanding of serotonergic signaling (Lacivita et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is attached through a similar nucleophilic substitution reaction, using a fluorophenyl halide.

    Formation of the Methanone Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting

Properties

IUPAC Name

(2-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(22)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUACHRHYPPFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(2-FLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.